![molecular formula C26H21FN6O2 B2721377 8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031663-94-1](/img/structure/B2721377.png)
8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key functional groups, including a piperazine ring, a fluorophenyl group, and a triazoloquinazolinone core . The presence of these groups would likely confer specific physical and chemical properties to the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. For example, the presence of the fluorophenyl group could influence the compound’s polarity, solubility, and reactivity .
Scientific Research Applications
Quality Control and Antimalarial Potential
The development of quality control methods for similar compounds, such as derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, highlights their promise as antimalarial agents. This involves determining quality control indicators like solubility, identification through spectroscopy, and assessing impurities through liquid chromatography. Such research underlines the importance of these compounds in developing treatments for malaria, showcasing their potential in medicinal chemistry and pharmaceutical sciences (Danylchenko et al., 2018).
Benzodiazepine Binding Activity
Investigations into triazoloquinazolinones' binding affinity for the benzodiazepine receptor indicate their potential as central nervous system agents. For example, compounds with structures related to quinazolinones demonstrated significant benzodiazepine antagonist activity, suggesting applications in developing new therapeutic agents for disorders modulated by this receptor (Francis et al., 1991).
Antimicrobial and Antifungal Applications
Quinazolinone derivatives, including triazoloquinazolinones, have been extensively researched for their antimicrobial and antifungal properties. These studies have led to the synthesis of novel compounds demonstrating significant activity against a range of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Pandey et al., 2009).
Anticancer Activity
Research into quinazolinone derivatives has also uncovered compounds with promising anticancer activity. For example, the synthesis of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains showed significant in vitro antitumor activity against leukemia cells, underscoring the potential of these compounds in cancer research (Cao et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2/c27-19-7-9-20(10-8-19)31-12-14-32(15-13-31)26(35)18-6-11-21-22(16-18)33-24(28-25(21)34)23(29-30-33)17-4-2-1-3-5-17/h1-11,16,30H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZICJBVKUCAEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

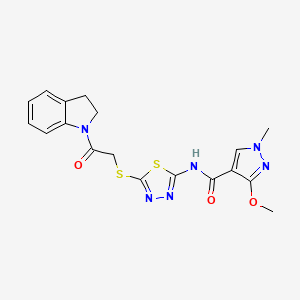

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)
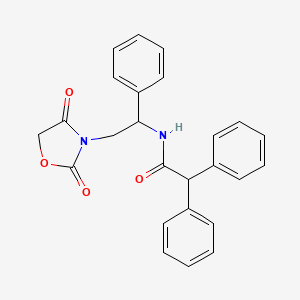
![2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2721304.png)

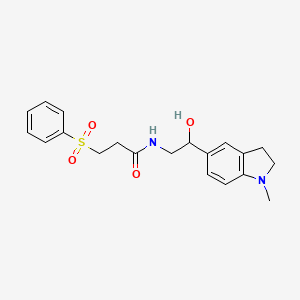
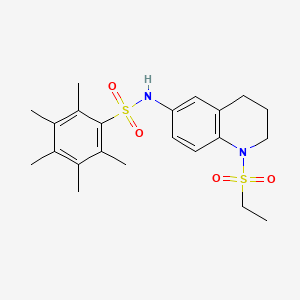
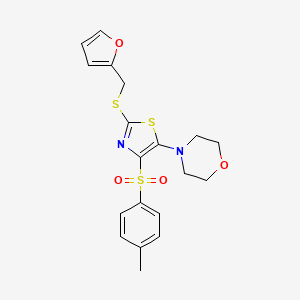

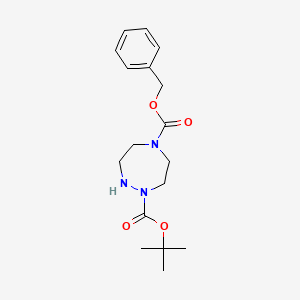
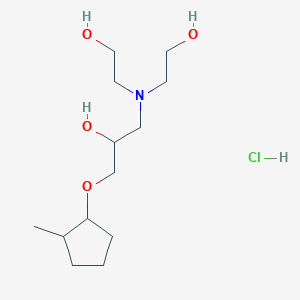
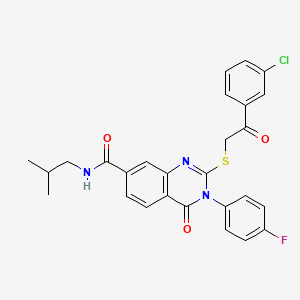
![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)